molecular formula C13H26N2O2 B12708219 Butanamide, N-butyl-4-((2,2-dimethyl-1-oxopropyl)amino)- CAS No. 82023-96-9

Butanamide, N-butyl-4-((2,2-dimethyl-1-oxopropyl)amino)-

Cat. No.: B12708219
CAS No.: 82023-96-9
M. Wt: 242.36 g/mol
InChI Key: RFABBNWPAVYPNQ-UHFFFAOYSA-N
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Description

Butanamide, N-butyl-4-((2,2-dimethyl-1-oxopropyl)amino)- is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.3577 g/mol . This compound is known for its unique structure, which includes a butanamide backbone with a butyl group and a dimethyl-1-oxopropylamino substituent. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Butanamide, N-butyl-4-((2,2-dimethyl-1-oxopropyl)amino)- involves several steps. One common method includes the reaction of butanamide with butylamine and 2,2-dimethyl-1-oxopropyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Butanamide, N-butyl-4-((2,2-dimethyl-1-oxopropyl)amino)- undergoes various chemical reactions, including:

Scientific Research Applications

Butanamide, N-butyl-4-((2,2-dimethyl-1-oxopropyl)amino)- is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Butanamide, N-butyl-4-((2,2-dimethyl-1-oxopropyl)amino)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .

Properties

CAS No.

82023-96-9

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

N-[4-(butylamino)-4-oxobutyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C13H26N2O2/c1-5-6-9-14-11(16)8-7-10-15-12(17)13(2,3)4/h5-10H2,1-4H3,(H,14,16)(H,15,17)

InChI Key

RFABBNWPAVYPNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCCNC(=O)C(C)(C)C

Origin of Product

United States

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